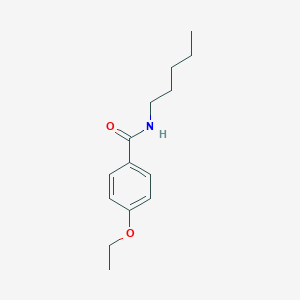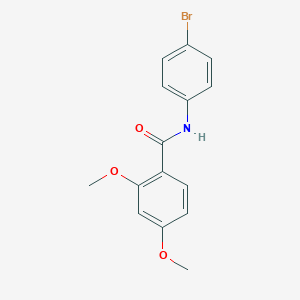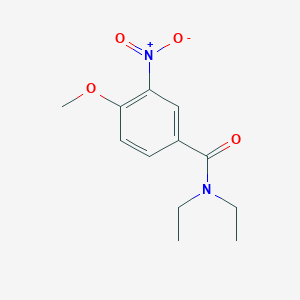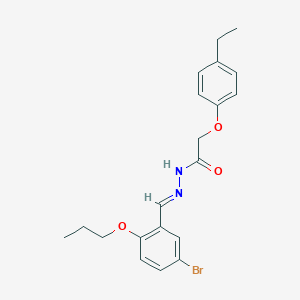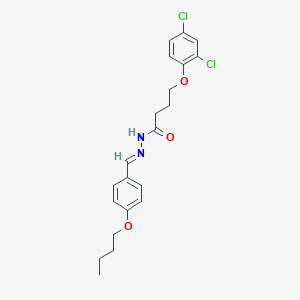![molecular formula C28H22N4O2 B336064 N'~1~-[(Z)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE](/img/structure/B336064.png)
N'~1~-[(Z)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~-[(Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-naphthyloxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, a naphthyloxy group, and a hydrazide functional group. It has garnered interest in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-naphthyloxy)acetohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of phenylhydrazine with acetophenone under acidic conditions to yield 1,3-diphenyl-1H-pyrazole.
Condensation Reaction: The 1,3-diphenyl-1H-pyrazole is then reacted with 2-naphthyloxyacetic acid hydrazide in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl₃) or dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide functional group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring or the hydrazide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the hydrazide group, while reduction can produce amines or alcohols. Substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the aromatic rings.
科学的研究の応用
N’~1~-[(Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-naphthyloxy)acetohydrazide has been studied for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating cytotoxic effects against certain cancer cell lines.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism by which N’~1~-[(Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-naphthyloxy)acetohydrazide exerts its effects is not fully understood. it is believed to involve interactions with cellular targets such as enzymes or receptors. The hydrazide group may form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. Additionally, the aromatic rings and pyrazole moiety may facilitate binding to specific molecular targets, contributing to its biological activity.
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1H-pyrazole: A precursor in the synthesis of the target compound, known for its anti-inflammatory and analgesic properties.
2-Naphthyloxyacetic Acid Hydrazide: Another precursor, used in the synthesis of various hydrazide derivatives with potential biological activities.
N’~1~-(2-Naphthyloxyacetyl)-N’~2~-(1,3-diphenyl-1H-pyrazol-4-yl)hydrazine: A structurally similar compound with potential antimicrobial and anticancer properties.
Uniqueness
N’~1~-[(Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(2-naphthyloxy)acetohydrazide is unique due to the presence of both the pyrazole and naphthyloxy moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C28H22N4O2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C28H22N4O2/c33-27(20-34-26-16-15-21-9-7-8-12-23(21)17-26)30-29-18-24-19-32(25-13-5-2-6-14-25)31-28(24)22-10-3-1-4-11-22/h1-19H,20H2,(H,30,33)/b29-18- |
InChIキー |
JAAHJHVKMJKNNL-MIXAMLLLSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-4-methylbenzohydrazide](/img/structure/B335982.png)
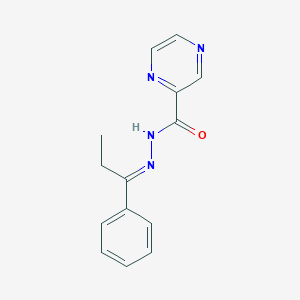
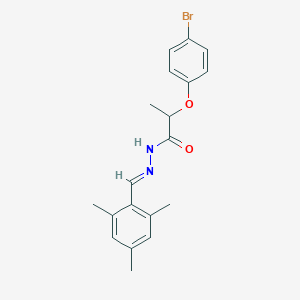
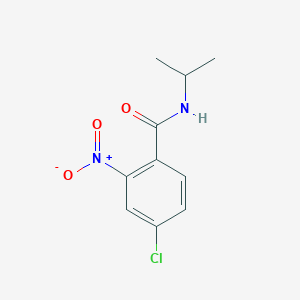
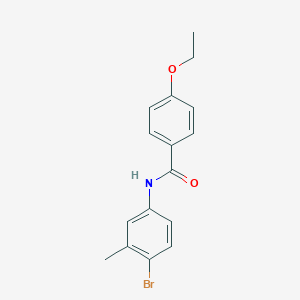
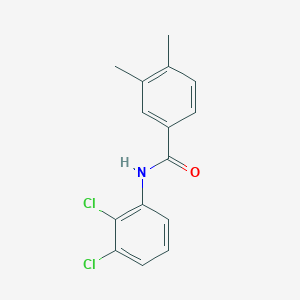
![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B335993.png)


